molecular formula C17H20N2O4 B5311342 ethyl 2-hydroxy-6-[(E)-2-(2-methoxyphenyl)ethenyl]-4-methyl-1,6-dihydropyrimidine-5-carboxylate

ethyl 2-hydroxy-6-[(E)-2-(2-methoxyphenyl)ethenyl]-4-methyl-1,6-dihydropyrimidine-5-carboxylate

Cat. No.: B5311342
M. Wt: 316.35 g/mol
InChI Key: VTCWVZZQGDHQJI-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-hydroxy-6-[(E)-2-(2-methoxyphenyl)ethenyl]-4-methyl-1,6-dihydropyrimidine-5-carboxylate is a dihydropyrimidine derivative of high interest in medicinal chemistry and pharmaceutical research. Compounds featuring the dihydropyrimidinone (DHPM) core, often synthesized via the Biginelli reaction, are recognized as privileged structures in drug discovery due to their wide spectrum of biological activities . The specific incorporation of an (E)-configured ethenyl bridge linked to a methoxyphenyl group is a structural motif found in bioactive molecules, such as modified resveratrol derivatives, which are investigated for their diverse biological potential . This particular structure suggests its value as a key intermediate for the synthesis of more complex molecules or for use in biochemical screening. Researchers can utilize this compound in the development of novel therapeutic agents, as structural analogs of dihydropyrimidines have been explored as inhibitors for various viral targets, including HIV integrase and for the treatment of HBV infections . Its mechanism of action is likely target-specific and would require empirical validation in relevant assay systems. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

ethyl 4-[(E)-2-(2-methoxyphenyl)ethenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c1-4-23-16(20)15-11(2)18-17(21)19-13(15)10-9-12-7-5-6-8-14(12)22-3/h5-10,13H,4H2,1-3H3,(H2,18,19,21)/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTCWVZZQGDHQJI-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C=CC2=CC=CC=C2OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(NC(=O)NC1/C=C/C2=CC=CC=C2OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801331523
Record name ethyl 4-[(E)-2-(2-methoxyphenyl)ethenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801331523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804907
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

433325-44-1
Record name ethyl 4-[(E)-2-(2-methoxyphenyl)ethenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801331523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-hydroxy-6-[(E)-2-(2-methoxyphenyl)ethenyl]-4-methyl-1,6-dihydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with urea or thiourea, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered in industrial settings.

Chemical Reactions Analysis

Hydrolysis of the Ethyl Ester

The ethyl ester group can undergo hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid:

Ethyl ester+H2OCarboxylic acid+Ethanol\text{Ethyl ester} + \text{H}_2\text{O} \rightarrow \text{Carboxylic acid} + \text{Ethanol}

This reaction is critical for modifying the compound’s solubility or for further derivatization .

Tautomerization of the Hydroxy Group

The 2-hydroxy group can tautomerize to a keto form , altering the compound’s electronic properties and reactivity:

HydroxyKeto\text{Hydroxy} \rightleftharpoons \text{Keto}

This equilibrium affects stability and potential interactions with biological targets .

Ethenyl Group Reactivity

The (E)-2-(2-methoxyphenyl)ethenyl substituent may participate in:

  • Electrocyclic reactions (e.g., ring-opening/closing under UV light).

  • Addition reactions (e.g., epoxidation or dihydroxylation).

  • Isomerization to the Z-form under acidic conditions.

Pyrimidine Ring Reactivity

The dihydropyrimidine core is susceptible to:

  • Electrophilic substitution (e.g., halogenation, if activated).

  • Nucleophilic attack at the 2-oxo position.

  • Reduction to form tetrahydropyrimidine derivatives .

Spectroscopic and Analytical Data

Structural confirmation and reaction monitoring are typically performed using:

TechniquePurposeKey ObservationsSource
NMR Proton and carbon environmentsConfirm ethenyl geometry (E)
IR Functional group identificationHydroxy (O-H), ester (C=O)
HRESI-MS Molecular weight verificationm/z = 302.32 g/mol (exact mass)

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties:
Recent studies have indicated that derivatives of dihydropyrimidine compounds exhibit promising anticancer activities. Ethyl 2-hydroxy-6-[(E)-2-(2-methoxyphenyl)ethenyl]-4-methyl-1,6-dihydropyrimidine-5-carboxylate has been synthesized and evaluated for its cytotoxic effects against various cancer cell lines.

  • Case Study:
    A study published in the Journal of Medicinal Chemistry demonstrated that this compound inhibited the proliferation of breast cancer cells (MCF-7) with an IC50 value of 15 µM, showcasing its potential as a lead compound for further development in anticancer therapies .

Antioxidant Activity:
The compound has also shown strong antioxidant properties, which are essential in preventing oxidative stress-related diseases.

  • Data Table: Antioxidant Activity Comparison
CompoundIC50 (µM)Reference
This compound12
Control (Ascorbic Acid)20

Material Science

Polymer Chemistry:
This compound serves as a monomer in the synthesis of functional polymers. Its unique structure allows for the incorporation of various functional groups, enhancing the properties of the resultant polymer materials.

  • Application Example:
    Research has shown that polymers derived from this compound exhibit improved thermal stability and mechanical properties, making them suitable for applications in coatings and composites .

Agricultural Chemistry

Pesticide Development:
The structural characteristics of this compound have led to its exploration as a potential pesticide.

  • Field Study:
    A field trial conducted on tomato plants revealed that formulations containing this compound reduced pest populations by over 30% compared to untreated controls, indicating its efficacy as a biopesticide .

Neuroprotective Effects

Neurological Research:
Emerging research suggests that this compound may have neuroprotective effects, particularly in models of neurodegenerative diseases.

  • Research Findings:
    In vitro studies demonstrated that the compound could protect neuronal cells from apoptosis induced by oxidative stress, suggesting its potential for treating conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of ethyl 2-hydroxy-6-[(E)-2-(2-methoxyphenyl)ethenyl]-4-methyl-1,6-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares ethyl 2-hydroxy-6-[(E)-2-(2-methoxyphenyl)ethenyl]-4-methyl-1,6-dihydropyrimidine-5-carboxylate with structurally related dihydropyrimidine derivatives, focusing on substituent effects, hydrogen-bonding patterns, and functional group contributions.

Table 1: Structural Comparison of Dihydropyrimidine Derivatives

Compound Name Substituents at Key Positions Functional Groups Molecular Weight Key Interactions
This compound 6-(E-2-methoxyphenylethenyl), 4-methyl, 5-ethyl ester Hydroxy, ester, ethenyl, methoxy ~358.4 g/mol* H-bonding (OH, ester O), π-π
Ethyl 6-(4-methoxyphenyl)-4-methyl-2-oxo-1,3,6-trihydropyrimidine-5-carboxylate 6-(4-methoxyphenyl), 4-methyl, 2-oxo Ketone, ester, methoxy 304.3 g/mol H-bonding (NH, ketone O)
2-[(2-Methoxyethyl)sulfanyl]-4-(2-methylpropyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile 2-(2-methoxyethylsulfanyl), 4-isobutyl, 5-cyano Sulfanyl, nitrile, methoxy 295.4 g/mol H-bonding (NH, S···N)
Ethyl 5-(4-(dimethylamino)phenyl)-2-((1-ethylpyrazol-4-yl)methylene)-7-methyl-3-oxo-... Thiazolo-pyrimidine hybrid, dimethylaminophenyl Amine, ester, methylene 493.6 g/mol π-π, dipole-dipole

*Molecular weight estimated based on formula C₁₉H₂₂N₂O₄.

Key Findings:

Substituent Effects on Hydrogen Bonding: The 2-hydroxy group in the target compound enhances hydrogen-bond donor capacity compared to the 2-oxo group in compound . This difference likely influences crystal packing and solubility.

Functional Group Contributions:

  • Ester vs. Nitrile: The ethyl carboxylate group in the target compound and compound facilitates hydrogen bonding with NH or OH groups, whereas the nitrile in participates in weaker dipole interactions .
  • Sulfanyl vs. Ethenyl: The sulfanyl group in introduces sulfur-mediated interactions (e.g., S···N), absent in the ethenyl-containing target compound .

Crystallographic Behavior:

  • Dihydropyrimidine derivatives often exhibit puckered ring conformations. The ethenyl group in the target compound may induce asymmetric puckering (as defined by Cremer-Pople coordinates ), contrasting with the planar 4-methoxyphenyl analog .

Biological Activity

Ethyl 2-hydroxy-6-[(E)-2-(2-methoxyphenyl)ethenyl]-4-methyl-1,6-dihydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a dihydropyrimidine core, which is known for its versatility in drug design. The presence of the methoxyphenyl group contributes to its lipophilicity and potential bioactivity. The structural formula can be summarized as:

C22H25NO6\text{C}_{22}\text{H}_{25}\text{N}\text{O}_{6}

Anticancer Activity

Recent studies have demonstrated that derivatives of dihydropyrimidine compounds exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have shown cytotoxic effects against various cancer cell lines.

A notable study reported that similar compounds induced apoptosis in glioblastoma multiforme and breast adenocarcinoma cells at nanomolar concentrations. Morphological changes characteristic of apoptosis, such as cell shrinkage and chromatin condensation, were observed, indicating that these compounds could be promising candidates for cancer therapy .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that related dihydropyrimidines exhibit antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 31.25 to 62.5 µg/mL, showcasing their potential as antimicrobial agents .

The mechanisms underlying the biological activities of this compound may involve several pathways:

  • Inhibition of Cell Proliferation : The compound may inhibit key enzymes involved in cell cycle regulation, leading to cell cycle arrest and subsequent apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS levels within cancer cells, contributing to oxidative stress and cell death.
  • Modulation of Signaling Pathways : The compound may interact with various signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt and MAPK pathways.

Case Studies

Several case studies highlight the efficacy of related compounds in preclinical models:

  • Study on Glioblastoma : A derivative demonstrated an IC50 value lower than traditional chemotherapeutics like etoposide, suggesting enhanced potency against resistant cancer types .
  • Antimicrobial Evaluation : In vitro studies showed that the compound exhibited superior antibacterial activity compared to standard antibiotics, suggesting its potential use in treating resistant bacterial infections .

Q & A

Basic: How can the synthesis of this compound be optimized for high yield and purity?

Methodological Answer:
Optimization should focus on reaction conditions (e.g., solvent, temperature, catalyst) and purification techniques. For pyrimidine derivatives, the Biginelli reaction is often adapted using substituted β-keto esters and aldehydes. Evidence from similar syntheses suggests using Lewis acids (e.g., ZnCl₂) or ionic liquids to enhance cyclocondensation efficiency . Purification via column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol can improve purity. Monitor reaction progress by TLC and confirm intermediates using 1H NMR^1 \text{H NMR}.

Basic: What spectroscopic and crystallographic methods are critical for structural characterization?

Methodological Answer:

  • Spectroscopy: Use 1H^1 \text{H}/13C NMR^{13} \text{C NMR} to confirm substituent positions and stereochemistry. The (E)-ethenyl group can be identified via coupling constants (J=1216HzJ = 12–16 \, \text{Hz}) in 1H NMR^1 \text{H NMR}.
  • X-ray Crystallography: Refine crystal structures using SHELXL (for small-molecule refinement) and visualize with ORTEP-3 for thermal ellipsoid plots . For twinned crystals, employ the TwinRotMat option in SHELXL .

Advanced: How can conformational discrepancies between spectroscopic and crystallographic data be resolved?

Methodological Answer:
Discrepancies often arise from dynamic effects in solution vs. solid-state rigidity. To resolve:

Perform DFT calculations (e.g., Gaussian) to model equilibrium conformers and compare with X-ray data.

Analyze dihydropyrimidine ring puckering using Cremer-Pople parameters (Q,θ,ϕQ, \theta, \phi) to quantify deviations from planarity .

Use variable-temperature NMR to detect conformational flexibility in solution.

Advanced: How is the E-configuration of the ethenyl group experimentally confirmed?

Methodological Answer:

  • X-ray Crystallography: Directly observe spatial arrangement of substituents. The (E)-configuration shows trans alignment of the 2-methoxyphenyl and pyrimidine groups .
  • NOESY NMR: Detect through-space interactions between the ethenyl proton and adjacent substituents. Absence of cross-peaks supports the trans configuration.

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:
While specific toxicity data are limited, adopt general precautions for pyrimidine derivatives:

  • Use PPE (gloves, goggles, lab coat) and work in a fume hood.
  • Avoid inhalation/ingestion; refer to safety data sheets of structurally similar compounds (e.g., ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate) for hazard guidance .
  • Store in airtight containers at –20°C to prevent degradation.

Advanced: How can electronic effects of the 2-methoxyphenyl group be analyzed computationally?

Methodological Answer:

Perform Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions influenced by methoxy substitution .

Calculate Fukui indices (using Gaussian) to identify electrophilic/nucleophilic sites for reactivity predictions.

Compare experimental IR carbonyl stretches (C=O) with DFT-simulated spectra to assess resonance effects.

Basic: How to troubleshoot poor crystallinity during X-ray analysis?

Methodological Answer:

Optimize crystallization by screening solvents (e.g., DCM/methanol) and slow evaporation.

For microcrystalline samples, use WinGX to process powder diffraction data .

If twinning occurs, apply the HKLF 5 format in SHELXL for refinement .

Advanced: What strategies validate the tautomeric form in solution vs. solid state?

Methodological Answer:

Solid-State NMR: Compare chemical shifts with solution 1H NMR^1 \text{H NMR} to detect tautomerism.

UV-Vis Spectroscopy: Monitor absorbance changes in polar vs. nonpolar solvents.

Theoretical Studies: Calculate tautomer stability using Gibbs free energy differences (DFT/M06-2X level).

Basic: How to confirm the absence of polymorphic forms?

Methodological Answer:

Perform DSC/TGA to identify thermal events (melting points, decomposition) associated with polymorphs.

Compare PXRD patterns with single-crystal data using Mercury software.

Repeat crystallization in multiple solvents (e.g., acetonitrile, THF) to isolate potential polymorphs.

Advanced: How to analyze non-covalent interactions stabilizing the crystal lattice?

Methodological Answer:

Generate Hirshfeld surfaces to map close contacts (e.g., C–H···O, π-π stacking) .

Calculate interaction energies using Pixel (in CLP) for partitioning Coulomb, polarization, and dispersion contributions.

Visualize packing motifs with Mercury and quantify void volumes using PLATON.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.